molecular formula C10H9FN2O2 B14031941 2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid

2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid

Cat. No.: B14031941
M. Wt: 208.19 g/mol
InChI Key: ZUZKPVDBXYRZIJ-UHFFFAOYSA-N
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Description

2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The presence of a fluorine atom and a carboxylic acid group in this compound enhances its potential for various applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or its esters, under acidic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: The methyl group can be introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the benzimidazole core play crucial roles in binding to these targets, leading to modulation of their activity. The carboxylic acid group may also contribute to the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid can be compared with other benzimidazole derivatives, such as:

    2-(1H-benzo[d]imidazol-2-yl)acetic acid: Lacks the fluorine and methyl groups, which may result in different biological activities and chemical properties.

    2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetic acid: The fluorine atom is positioned differently, which can affect its interaction with molecular targets.

    2-(7-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid: The chlorine atom may impart different electronic and steric effects compared to the fluorine atom.

The unique combination of the fluorine atom, methyl group, and carboxylic acid moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

2-(7-fluoro-1-methylbenzimidazol-2-yl)acetic acid

InChI

InChI=1S/C10H9FN2O2/c1-13-8(5-9(14)15)12-7-4-2-3-6(11)10(7)13/h2-4H,5H2,1H3,(H,14,15)

InChI Key

ZUZKPVDBXYRZIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=CC=C2)F)CC(=O)O

Origin of Product

United States

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